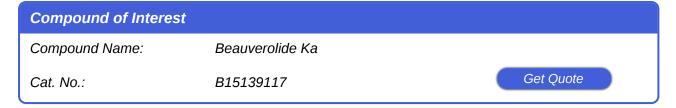


Spectroscopic and Mechanistic Insights into Beauverolides: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and biological activity of beauverolides, a class of cyclodepsipeptides produced by various entomopathogenic fungi, including Beauveria species. While this guide focuses on **Beauverolide Ka**, specific nuclear magnetic resonance (NMR) data for this particular analogue is not readily available in the current body of scientific literature. Therefore, representative spectroscopic data for the closely related and well-characterized Beauverolide III will be presented to illustrate the structural features of this compound class.

Mass Spectrometry Data for Beauverolide Ka

High-resolution mass spectrometry is a critical tool for the initial identification and characterization of beauverolides. The molecular formula and mass for **Beauverolide Ka** have been reported as follows:

Compound	Molecular Formula	Mass (Da)	Observed Ion
Beauverolide Ka	C37H50N4O5	630	[M+H]+, [M+Na]+

Representative NMR Spectroscopic Data: Beauverolide III







Due to the absence of published ¹H and ¹³C NMR data for **Beauverolide Ka**, the following tables summarize the assignments for Beauverolide III, a structurally similar analogue. These data are crucial for the complete structure elucidation and conformational analysis of this class of cyclodepsipeptides.

Table 1: ¹H NMR Spectroscopic Data for Beauverolide III



Position	δΗ (ррт)	Multiplicity	J (Hz)
L-Phe			
NH	7.85	d	8.5
α-Н	4.65	m	
β-Н	3.20, 2.95	m	
Aromatics	7.25	m	
L-Ala			
NH	8.10	d	7.5
α-Н	4.30	m	
β-СН₃	1.25	d	7.0
D-allo-Ile			
NH	7.90	d	9.0
α-Н	4.15	t	9.0
β-Н	1.85	m	
y-CH ₂	1.50, 1.15	m	
у-СНз	0.85	d	7.0
δ-CH ₃	0.80	t	7.5
(3S,4S)-HMA			
2-H ₂	2.60, 2.50	m	
3-H	5.10	m	
4-H	1.70	m	
5-H ₂	1.40, 1.20	m	
6-H ₂	1.30	m	
7-H ₂	1.25	m	







8-CH₃	0.88	t	7.0
4-CH₃	0.90	d	7.0

Note: HMA refers to 3-hydroxy-4-methyloctanoic acid. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Data is representative and may vary slightly based on solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data for Beauverolide III



Position	δC (ppm)
L-Phe	
C=O	171.5
α-С	54.0
β-С	38.0
Aromatic C	137.0, 129.5, 128.8, 127.0
L-Ala	
C=O	172.5
α-С	49.0
β-С	18.0
D-allo-lle	
C=O	171.0
α-С	59.0
β-С	37.5
у-С	25.0
у-СН₃	15.5
δ-C	11.5
(3S,4S)-HMA	
C=O	170.0
C-2	40.0
C-3	72.0
C-4	35.0
C-5	29.0
C-6	28.0



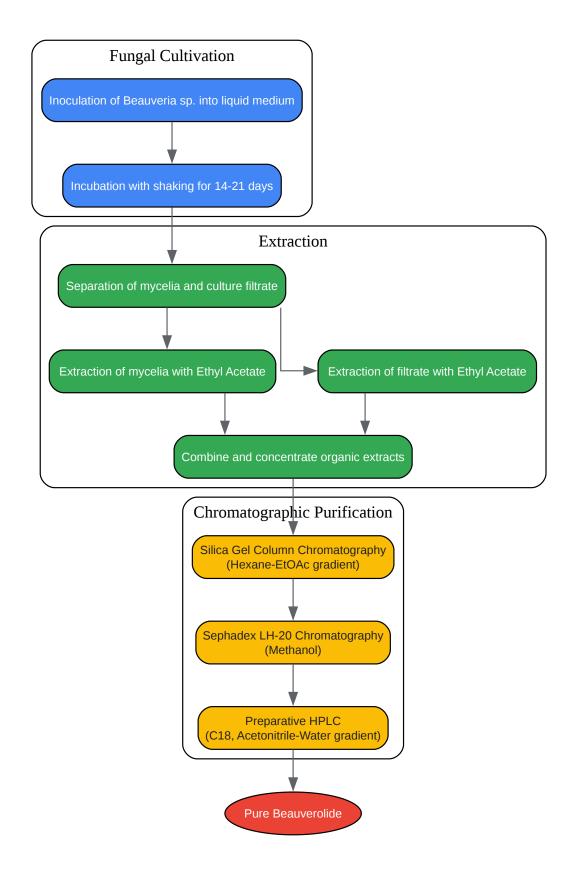
C-7	22.5
C-8	14.0
4-CH₃	15.0

Note: Chemical shifts (δ) are reported in parts per million (ppm). Assignments are based on 2D NMR experiments (COSY, HSQC, HMBC).

Experimental ProtocolsIsolation and Purification of Beauverolides

A general procedure for the isolation of beauverolides from fungal cultures is outlined below. This protocol may require optimization based on the specific fungal strain and target beauverolide.





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Caption: General workflow for the isolation and purification of beauverolides.



Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) is typically employed for accurate mass measurements.

- Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Sample Preparation: Purified beauverolides are dissolved in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- Ionization Mode: Positive ion mode is generally used to observe protonated molecules
 [M+H]⁺ and sodium adducts [M+Na]⁺.
- Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 100-1500.

NMR Spectroscopy

NMR experiments are conducted to elucidate the detailed chemical structure of the isolated compounds.

- Instrumentation: A 500 MHz or higher field NMR spectrometer equipped with a cryoprobe.
- Sample Preparation: 1-5 mg of the purified beauverolide is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
- 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within each amino acid and the hydroxy acid residue.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

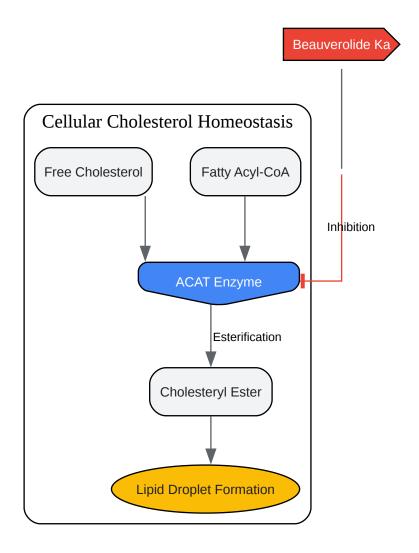


- HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond)
 correlations between protons and carbons, which is crucial for sequencing the peptide and identifying the ester linkage.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the three-dimensional conformation of the cyclodepsipeptide.

Biological Activity and Signaling Pathway

Beauverolides have garnered significant interest due to their potent biological activities, most notably the inhibition of Acyl-coenzyme A:cholesterol acyltransferase (ACAT).[1][2][3] ACAT is a key enzyme responsible for the esterification of cholesterol, a critical step in the formation of cholesterol esters and lipid droplets. The inhibition of this enzyme has therapeutic potential in the treatment of atherosclerosis and other diseases associated with lipid accumulation.[1][4] There are two isoforms of this enzyme, ACAT1 and ACAT2, and beauverolides have shown some selectivity towards these isoforms.





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Caption: Inhibition of ACAT by Beauverolide Ka.

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